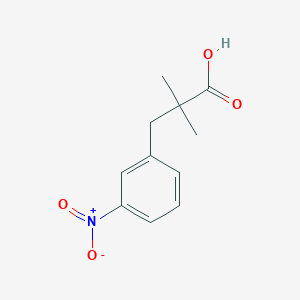
Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate: is a chemical compound with the following structural formula:
C8H15NO2
It belongs to the class of piperidinecarboxylic acids , which are compounds containing a piperidine ring bearing a carboxylic acid group . The compound’s systematic name reflects its structure: an ethyl ester of piperidine-1-carboxylic acid, substituted at the 4-position with a pyrrolidin-2-yl group.
Métodos De Preparación
Synthetic Routes: The synthesis of Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate involves several steps. One common approach is the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine, leading to intermediate pyrrolidine derivatives. These intermediates are then further transformed to yield the desired compound .
Industrial Production: While specific industrial production methods may vary, the compound can be synthesized on a larger scale using similar synthetic routes. Optimization for yield, purity, and cost-effectiveness is crucial in industrial processes.
Análisis De Reacciones Químicas
Reactivity:
Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: Oxidative transformations of the pyrrolidine or piperidine rings.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Substitution reactions at the pyrrolidine or piperidine nitrogen.
Cyclization: Formation of ring structures involving neighboring atoms.
Common Reagents and Conditions: Reagents and conditions depend on the specific reaction. For example:
Reductive Amination: Use reducing agents like sodium borohydride or lithium aluminum hydride.
Esterification: React with ethyl alcohol and a strong acid catalyst.
Major Products: The major products formed from these reactions include various derivatives of the pyrrolidine-piperidine scaffold, each with distinct properties and applications.
Aplicaciones Científicas De Investigación
Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate: finds applications in:
Medicinal Chemistry: As a scaffold for designing potential drug candidates.
Biological Studies: Investigating interactions with biological targets.
Industry: For the synthesis of other compounds.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific use. It may interact with receptors, enzymes, or other cellular components, affecting biological processes.
Comparación Con Compuestos Similares
Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate: shares similarities with related compounds, such as:
Pyrrolidine Derivatives: Explore the unique features of this compound compared to other pyrrolidine-based molecules.
Propiedades
Fórmula molecular |
C12H22N2O2 |
|---|---|
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
ethyl 4-pyrrolidin-2-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-2-16-12(15)14-8-5-10(6-9-14)11-4-3-7-13-11/h10-11,13H,2-9H2,1H3 |
Clave InChI |
PCCUJMJTYWOQQX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCC(CC1)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2,4-dimethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13541332.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid](/img/structure/B13541348.png)










